2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Overview
Description
2-Aminobicyclo[221]heptane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl It is a derivative of norbornane, featuring an amino group and a carboxylic acid group attached to the bicyclic structure
Mechanism of Action
Target of Action
The primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, also known as BCH, is the glutamate dehydrogenase (GDH) . GDH is a mitochondrial enzyme that plays a crucial role in insulin secretion .
Mode of Action
BCH acts as an activator of GDH . It interacts with GDH, enhancing its activity and thereby influencing the process of insulin secretion .
Biochemical Pathways
The activation of GDH by BCH affects the interconversion of glutamate and the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate . This process is vital in the regulation of insulin secretion in pancreatic β-cells .
Result of Action
BCH has been shown to have a β-cell-protective effect . It can block the high-glucose-induced reduction in glucose-stimulated insulin secretion (GSIS) and the high-glucose/palmitate-induced reduction in insulin gene expression . Furthermore, BCH significantly reduces high-glucose/palmitate-induced cell death .
Biochemical Analysis
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with norbornene as the starting material.
Functionalization: The norbornene undergoes functionalization to introduce the carboxylic acid group. This can be achieved through oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Amination: The carboxylic acid group is then converted to an amino group through amination reactions. This can be done using reagents like ammonia (NH3) or ammonium chloride (NH4Cl).
Hydrochloride Formation: Finally, the amino group is protonated to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., chlorine, bromine), strong acids (e.g., hydrochloric acid, sulfuric acid)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes
Reduction Products: Alcohols, aldehydes
Substitution Products: Halogenated derivatives, amides
Scientific Research Applications
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: The compound has been studied for its potential as an inhibitor of amino acid transporters, which are important in cellular metabolism and signaling.
Medicine: It has shown promise in cancer research, where it has been found to induce apoptosis (programmed cell death) in certain cancer cell lines.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is similar to other bicyclic compounds with amino and carboxylic acid groups, such as:
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: This compound has a similar structure but with a different position of the amino group.
Norbornane derivatives: Other derivatives of norbornane with various functional groups attached.
Uniqueness: What sets 2-Aminobicyclo[22
Properties
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXFQOKRQNCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-00-9 |
Source
|
Record name | 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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